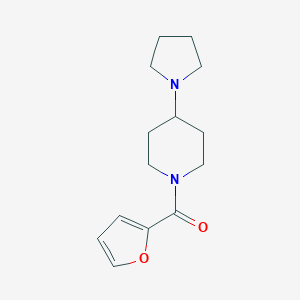![molecular formula C20H30N2O2 B247256 Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone, also known as ABP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABP is a selective inhibitor of the proteasome-associated deubiquitinase, USP14, and has been shown to have significant effects on cellular processes. In
Mechanism of Action
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone functions as a selective inhibitor of USP14, which is a proteasome-associated deubiquitinase. USP14 is involved in the removal of ubiquitin chains from proteins that are targeted for degradation by the proteasome. By inhibiting USP14, Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone prevents the degradation of proteins, leading to the accumulation of polyubiquitinated proteins and ultimately, cell death.
Biochemical and Physiological Effects:
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to have significant effects on cellular processes, including the induction of apoptosis and the inhibition of cell proliferation. It has also been shown to induce ER stress and activate the unfolded protein response, leading to cell death. In addition, Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone in lab experiments is its selectivity for USP14, which allows for the specific inhibition of this enzyme. However, Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research involving Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone. One area of interest is the development of more potent and selective inhibitors of USP14. Another area of research is the investigation of the role of USP14 in other cellular processes, such as DNA repair and autophagy. Furthermore, the potential therapeutic applications of Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone in cancer and neurodegenerative diseases warrant further investigation.
Synthesis Methods
The synthesis of Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone involves a series of chemical reactions, including the condensation of 3-methoxybenzaldehyde with piperidine, followed by the addition of azepane and methanone. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been used in various research studies to investigate its effects on cellular processes. It has been shown to have potential applications in cancer research, as it inhibits the activity of USP14, which is involved in the degradation of tumor suppressor proteins. Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has also been used to study the role of USP14 in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
properties
Product Name |
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-6-8-17(14-19)15-21-11-7-9-18(16-21)20(23)22-12-4-2-3-5-13-22/h6,8,10,14,18H,2-5,7,9,11-13,15-16H2,1H3 |
InChI Key |
BGQHZTFRCSQMNL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)